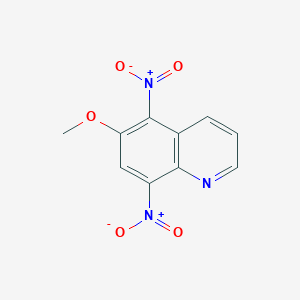

6-Methoxy-5,8-dinitroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-5,8-dinitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O5/c1-18-8-5-7(12(14)15)9-6(3-2-4-11-9)10(8)13(16)17/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTNDEYGQDPRNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C(=C1)[N+](=O)[O-])N=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324096 | |

| Record name | MLS003171581 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61895-35-0 | |

| Record name | 6-Methoxy-5,8-dinitroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61895-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 405732 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061895350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003171581 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003171581 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functional Group Transformations of 6 Methoxy 5,8 Dinitroquinoline and Analogues

Reactivity of the Quinoline (B57606) Core

The quinoline ring system possesses distinct reactive sites. The reactivity at these positions is significantly modulated by the attached methoxy (B1213986) and nitro groups.

C-H Functionalization Strategies (e.g., C2, C3, C8 Positions)

Direct C-H functionalization has become a powerful tool for modifying heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. nih.gov In quinoline and its derivatives, the site of functionalization is heavily influenced by electronic and steric factors, as well as the use of directing groups. nih.govnih.govrsc.org

The C2 position of the quinoline ring is intrinsically the most reactive towards C-H functionalization. nih.gov This heightened reactivity is due to the acidity of the C2-H bond and the electrophilic character of the adjacent C=N moiety, which are both influenced by the nitrogen atom's proximity. nih.gov However, in analogues like 6-methoxy-quinoline N-oxide, the presence of the electron-donating methoxy group at the 6-position can reduce the reactivity of the C2-H bond. nih.gov

Functionalization at other "distal" positions, such as C3 and C8, is more challenging and often requires specific strategies. nih.gov Transition metal-catalyzed methods are commonly employed to achieve regioselectivity at these less accessible sites. nih.govnih.gov For instance, palladium-catalyzed C3-alkenylation has been achieved on quinoline scaffolds, though yields can be affected by substituents at other positions. nih.gov C8 functionalization is often accomplished using quinoline N-oxides, which alters the electronic properties of the ring and allows for ortho-metalation directed by the N-oxide group. nih.gov The strong electron-withdrawing nature of nitro groups, as seen in 6-methoxy-5,8-dinitroquinoline, generally activates the entire scaffold, facilitating reactions with nucleophilic reagents. nih.gov

| Position | Intrinsic Reactivity | Common Functionalization Strategies | Influence of Substituents (General Analogues) |

| C2 | High | Direct metalation, transition metal-catalyzed coupling (Pd, Cu, Ni, Rh, Ru). nih.gov | Electron-donating groups (e.g., -OMe) can decrease reactivity. nih.gov |

| C3 | Low | Sterically-driven borylation, directing group-assisted Pd-catalysis. nih.gov | Steric hindrance from adjacent groups can influence selectivity. nih.gov |

| C8 | Low | Directing group strategies (e.g., N-oxide) with Rh, Ir, or Pd catalysts. nih.gov | Requires activation, often via N-oxide formation. |

Annulation Reactions and Ring Modifications

Annulation reactions provide a pathway to construct new rings fused to the quinoline core, leading to complex polycyclic and heterocyclic systems. nih.govmdpi.com The electron-deficient nature of nitroquinolines makes them suitable substrates for specific types of cycloaddition and annulation reactions.

Research has shown that the nitrated benzene (B151609) ring of quinoline derivatives can undergo facile dearomatization through [3+2]-cycloaddition reactions with 1,3-dipoles. researchgate.net This reaction selectively targets the C=C bond bearing the nitro group, particularly when the ortho position is vacant, leading to the formation of novel fused heterocyclic systems. researchgate.net This approach highlights how the nitro groups in a compound like this compound can serve as activation points for significant ring modifications.

Furthermore, annulation strategies involving the functionalization of ortho-substituted arenes are well-documented. researchgate.net For example, the reaction of o-nitroanilines with other reagents can lead to the formation of new fused heterocycles. researchgate.net By analogy, the functional groups on this compound could potentially participate in intramolecular cyclizations or intermolecular reactions with dienes or other synthons to build new fused ring structures. researchgate.netnih.gov

Transformations Involving Nitro Groups

The two nitro groups on this compound are the primary drivers of its chemical reactivity, enabling transformations such as reduction to amines and various nucleophilic substitution reactions.

Reduction of Nitro Groups to Amino Functionalities

The reduction of aromatic nitro groups to primary amines is a fundamental transformation in organic synthesis. For polynitro compounds, achieving selective reduction of one nitro group over another can be challenging but is often feasible. In the context of this compound, reduction can yield 6-methoxy-5-nitro-8-aminoquinoline, 6-methoxy-8-nitro-5-aminoquinoline, or the fully reduced 6-methoxy-5,8-diaminoquinoline. The precursor 6-methoxy-8-nitroquinoline (B1580621) is a known starting material for the synthesis of 6-methoxy-8-aminoquinoline, a metabolite of the drug primaquine.

A variety of reagents can be employed for nitro group reduction, with the choice of reagent and reaction conditions influencing the outcome. mdpi.com

| Reagent/Method | Description | Application Notes |

| Catalytic Hydrogenation | Uses H₂ gas with catalysts like Palladium (Pd/C) or Raney Nickel. | Highly efficient but can sometimes be difficult to control for selective reduction in polynitro systems. |

| Metal/Acid Reduction | Classic method using metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in acidic media (e.g., HCl). | Stannous chloride (SnCl₂) is a mild and effective reagent for reducing various nitroquinolines to their corresponding aminoquinolines. mdpi.com |

| Transfer Hydrogenation | Uses hydrogen donors like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a catalyst. | Offers a safer alternative to using hydrogen gas. |

| Sodium Sulfide/Hydrosulfite | Can be used for the selective reduction of one nitro group in a dinitro compound. | The choice of reagent can impart regioselectivity based on the electronic and steric environment of the nitro groups. |

The electronic environment created by the methoxy group and the quinoline nitrogen, as well as steric factors, would influence the relative reactivity of the C5-NO₂ and C8-NO₂ groups toward reduction.

Nucleophilic Aromatic Substitution (SNAr) on Nitroquinolines

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic rings. chemistrysteps.com The presence of one or more strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a leaving group, dramatically accelerates this reaction. chemistrysteps.comwikipedia.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

In highly activated systems like dinitroquinolines, a nitro group itself can function as the leaving group. nih.govresearchgate.net For example, in reactions of 5,7-dinitroquinoline, the 5-NO₂ group has been shown to undergo regioselective substitution by nucleophiles such as thiols and sodium azide. researchgate.net This indicates that in this compound, either the C5-NO₂ or C8-NO₂ group could potentially be displaced by a strong nucleophile. Competition can also arise if another potential leaving group, like a halogen, is present on the ring. Studies on 4-chloro-8-nitroquinoline (B1348196) have shown that nucleophilic attack can result in the SNAr substitution of the chlorine atom. nih.gov

Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiolates. The high degree of activation provided by the two nitro groups in this compound makes its carbocyclic ring highly susceptible to such nucleophilic attacks.

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitroquinolines. nih.gov This reaction involves the substitution of a hydrogen atom, typically ortho or para to a nitro group, by a carbanion that bears a leaving group on its nucleophilic carbon. nih.govnih.gov

The VNS reaction has been successfully applied to a variety of nitroquinoline derivatives, enabling direct amination and alkylation. nih.govnih.gov The nitro groups strongly activate the quinoline ring towards attack by the nucleophile. The reaction proceeds through the formation of an anionic σ-adduct, followed by a base-induced β-elimination of the leaving group from the adduct to restore aromaticity. nih.gov

For a substrate like this compound, VNS could potentially occur at the C7 position (ortho to the C8-NO₂ group and para to the C5-NO₂ group) or the C4 position (para to the C8-NO₂ group, though this position is on the other ring). Studies on 5-nitroquinoline (B147367) and other analogues have shown that VNS amination is a viable strategy for introducing new functional groups onto the ring. nih.govmdpi.com

Reactivity of the Methoxy Group

The methoxy group at the 6-position of the dinitroquinoline core plays a crucial role in the molecule's stability and reactivity, influencing how it behaves under various reaction conditions and directing the course of further functionalization.

Role of Methoxy Group in Directing Functionalization

The methoxy group is an ortho-, para-directing group in electrophilic aromatic substitution reactions due to its electron-donating nature. This directing effect is a key principle in the functionalization of aromatic rings. In the context of C-H bond activation, directing groups are instrumental in guiding transition metals to specific C-H bonds, enabling regioselective functionalization researchgate.net. While the specific directing role of the methoxy group in this compound is not explicitly detailed, its presence is expected to influence the regioselectivity of further substitutions on the benzene portion of the quinoline ring. The interplay between the directing effects of the methoxy group and the deactivating nitro groups would determine the outcome of electrophilic substitution reactions.

Derivatization and Scaffold Diversification

Building upon the this compound scaffold, researchers have explored various strategies to introduce new functionalities and create hybrid molecules with potentially enhanced properties.

Introduction of Additional Functionalities

A common strategy for derivatization involves the modification of the nitro groups. For instance, the reduction of the nitro group at the 8-position of 6-methoxy-8-nitroquinoline yields 6-methoxyquinolin-8-amine mdpi.com. This amino group then serves as a versatile handle for introducing a wide range of functionalities. One notable example is the Ugi-azide reaction, where the 8-amino group reacts with an isocyanide, an azide, and an aldehyde to form a tetrazole ring, allowing for the introduction of diverse side chains mdpi.com.

Another approach involves reactions at other positions of the quinoline ring. For example, nitration of quinine (B1679958), which contains a 6-methoxyquinoline (B18371) moiety, can lead to the introduction of additional nitro groups on the quinoline ring, as seen in the formation of (6-Methoxy-2,5-dinitro-quinoline-4-yl)-(5-vinyl-1-aza-bicyclo[2.2.2]oct-2-yl)-methanol semanticscholar.org.

| Starting Material | Reagents and Conditions | Product | Functional Group Transformation |

| 6-methoxy-8-nitroquinoline | SnCl2 | 6-methoxyquinolin-8-amine | Reduction of nitro group to amine |

| 6-methoxyquinolin-8-amine | tert-butyl isocyanide, trimethylsilyl (B98337) azide, various aldehydes | 8-Amino-6-methoxyquinoline (B117001)—tetrazole hybrids | Formation of a tetrazole ring via Ugi-azide reaction |

| Quinine (contains 6-methoxyquinoline) | Sulfuric acid, nitric acid | (6-Methoxy-2,5-dinitro-quinoline-4-yl)-... | Nitration of the quinoline ring |

Formation of Hybrid Structures

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been applied to 6-methoxyquinoline derivatives to explore new chemical space and biological activities. A prominent example is the synthesis of hybrids linking the 8-amino-6-methoxyquinoline pharmacophore with a tetrazole ring mdpi.com. The linker between these two moieties can be varied in terms of length, basicity, and substitution, which has been shown to strongly influence the biological activity of the resulting hybrid compounds mdpi.com.

Spectroscopic and Structural Elucidation of 6 Methoxy 5,8 Dinitroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. For 6-Methoxy-5,8-dinitroquinoline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons.

The quinoline (B57606) ring system has five protons. The introduction of a methoxy group at the C6 position and two nitro groups at the C5 and C8 positions significantly influences the chemical shifts of the remaining protons due to their electronic effects. The electron-donating methoxy group will shield nearby protons, shifting their signals to a lower chemical shift (upfield), while the electron-withdrawing nitro groups will deshield protons, causing their signals to appear at a higher chemical shift (downfield).

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | dd | J = 4.0, 1.5 |

| H-3 | 7.5 - 7.7 | dd | J = 8.5, 4.0 |

| H-4 | 8.2 - 8.4 | dd | J = 8.5, 1.5 |

| H-7 | 7.8 - 8.0 | s | - |

| OCH₃ | 4.0 - 4.2 | s | - |

Note: These are predicted values based on the analysis of similar substituted quinoline compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

The carbons of the quinoline ring will appear in the aromatic region (typically 120-160 ppm). The carbon atoms directly attached to the electron-withdrawing nitro groups (C5 and C8) are expected to be significantly deshielded and appear at a lower field. Conversely, the carbon attached to the methoxy group (C6) will be shielded. The methoxy carbon itself will appear at a higher field (typically 55-60 ppm).

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 135 - 137 |

| C-4a | 128 - 130 |

| C-5 | 145 - 147 |

| C-6 | 155 - 157 |

| C-7 | 115 - 117 |

| C-8 | 148 - 150 |

| C-8a | 140 - 142 |

| OCH₃ | 56 - 58 |

Note: These are predicted values based on substituent effects and data from related nitro- and methoxy-substituted quinolines.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule, confirming the assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between H-2 and H-3, H-3 and H-4, confirming their positions on the pyridine (B92270) ring of the quinoline system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the signals for C-2/H-2, C-3/H-3, C-4/H-4, and C-7/H-7, as well as the methoxy carbon and its protons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. The theoretical exact mass of this compound (C₁₀H₇N₃O₅) can be calculated as follows:

(10 x 12.000000) + (7 x 1.007825) + (3 x 14.003074) + (5 x 15.994915) = 249.03857

An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental composition of the compound.

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, molecules are ionized and then fragment in predictable ways. The analysis of these fragmentation patterns provides valuable structural information. For this compound, the fragmentation is expected to be influenced by the stable quinoline ring system and the nature of the substituents.

Common fragmentation pathways for related compounds include the loss of the methoxy group as a methyl radical (•CH₃, loss of 15 Da) or formaldehyde (B43269) (CH₂O, loss of 30 Da). The nitro groups can also undergo fragmentation, with potential losses of NO (30 Da) or NO₂ (46 Da).

Predicted Major Fragments in the Mass Spectrum of this compound:

| m/z | Proposed Fragment |

| 249 | [M]⁺ (Molecular ion) |

| 234 | [M - CH₃]⁺ |

| 219 | [M - NO]⁺ |

| 203 | [M - NO₂]⁺ |

| 173 | [M - NO₂ - NO]⁺ |

Note: The relative intensities of these fragments would depend on their stability.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the FTIR spectrum would be expected to exhibit characteristic peaks for the methoxy (-OCH₃) and nitro (-NO₂) groups, as well as the quinoline ring system.

Key expected vibrational modes would include:

N-O stretching vibrations of the nitro groups, typically appearing as strong bands in the regions of 1500-1600 cm⁻¹ (asymmetric) and 1300-1400 cm⁻¹ (symmetric). For instance, in a study on 5-Nitro-8-Methoxyquinoline, the NO₂ absorption was identified at 1338 cm⁻¹ researchgate.net.

C-O stretching vibrations of the methoxy group, which are generally observed in the range of 1000-1300 cm⁻¹.

C-H stretching vibrations of the aromatic quinoline ring and the methyl group of the methoxy substituent, typically found between 2850 and 3100 cm⁻¹.

C=C and C=N stretching vibrations within the quinoline ring, which would produce a series of bands in the 1400-1650 cm⁻¹ region.

A detailed analysis of the FTIR spectrum, often supported by computational methods like Density Functional Theory (DFT), allows for the precise assignment of these vibrational modes.

Interactive Data Table: Expected FTIR Peaks for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | 1500-1600 |

| Nitro (-NO₂) | Symmetric Stretch | 1300-1400 |

| Methoxy (-OCH₃) | C-O Stretch | 1000-1300 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Methoxy (-OCH₃) | C-H Stretch | 2850-2950 |

| Quinoline Ring | C=C, C=N Stretch | 1400-1650 |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information to confirm the assignments made from the FTIR spectrum. Vibrational modes that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. For example, the symmetric stretching of the nitro groups often produces a strong Raman signal. Computational studies on related molecules like 2-chloroquinoline-3-carboxaldehyde have demonstrated the utility of combining experimental FTIR and FT-Raman spectra with DFT calculations for a comprehensive vibrational analysis nih.gov.

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic quinoline system and the nitro groups. The presence of the electron-donating methoxy group and the electron-withdrawing nitro groups would likely lead to a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. Studies on similar compounds, such as 6-Methoxy-8-nitroquinoline (B1580621) hydrogen sulfate (B86663), have utilized UV-Vis spectroscopy to investigate these electronic transitions tandfonline.com.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction

By diffracting X-rays through a single crystal of this compound, it would be possible to determine its crystal system, space group, and the exact coordinates of each atom in the unit cell. This data would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry. For example, X-ray diffraction studies on other quinoline derivatives have elucidated their crystal structures, such as a novel quinoline dicarbamic acid which was found to belong to the monoclinic system with the P21/c space group chemmethod.com.

Interactive Data Table: Illustrative Crystallographic Parameters

| Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The distances between bonded atoms (in Ångstroms). |

| Bond Angles | The angles formed by three connected atoms (in degrees). |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. |

Computational and Theoretical Investigations of 6 Methoxy 5,8 Dinitroquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are cornerstones of this field, each offering a different balance of computational cost and accuracy for describing the electronic behavior of molecules.

Density Functional Theory (DFT) has become one of the most powerful and widely used methods for investigating the electronic structures of chemical systems. oatext.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it computationally efficient for large molecules. escholarship.orgarxiv.org Functionals such as B3LYP, often paired with basis sets like 6-31++G**, are commonly used to optimize molecular geometries and study reaction intermediates. researchgate.net

For 6-methoxy-5,8-dinitroquinoline, DFT would be employed to determine its most stable three-dimensional conformation by finding the minimum energy structure on the potential energy surface. This process involves calculating the forces on each atom and adjusting their positions until a stable equilibrium is reached. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT yields crucial electronic properties, including the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and atomic charges, which are essential for understanding the molecule's stability and reactivity. nih.gov

Table 1: Representative DFT Functionals and Basis Sets for Molecular Calculation

| Method Type | Functional/Basis Set | Typical Application |

|---|---|---|

| DFT Functional | B3LYP | Geometry Optimization, Electronic Properties |

| M06-2X | Tautomer and Conformer Stability | |

| PBE0 | Electron Excitations | |

| Basis Set | 6-31G(d,p) | Standard for medium-sized molecules |

The Hartree-Fock (HF) method is a foundational ab initio approach in quantum chemistry that approximates the many-electron wavefunction as a single Slater determinant. arxiv.org While it neglects electron correlation, making it less accurate than more advanced methods, HF theory is crucial for providing a qualitative understanding of the ground electronic state and serves as a starting point for more sophisticated calculations. arxiv.org

In the study of this compound, HF calculations, often with a basis set such as 6-31G*, could be used to obtain an initial approximation of the molecule's geometry and electronic orbitals. oatext.com The primary utility of HF in modern computational studies is often as a component in more complex methods. For instance, hybrid DFT functionals like B3LYP incorporate a percentage of exact HF exchange, which significantly improves their accuracy for many systems. q-chem.com Therefore, HF remains a building block for high-level theoretical investigations. arxiv.org

Prediction of Spectroscopic Parameters

Computational methods are invaluable for interpreting and predicting experimental spectra. By simulating spectroscopic parameters, researchers can assign experimental signals to specific molecular features and gain a deeper understanding of molecular structure and dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation, and computational chemistry provides robust methods for predicting NMR chemical shifts. nih.gov The prediction process typically involves a multi-step protocol. First, the molecule's geometry is optimized using a reliable method, such as DFT with the B3LYP functional. nih.gov Subsequently, NMR shielding constants are calculated for this optimized structure using a higher level of theory, for example, the mPW1PW91 functional with the 6-31+G** basis set, which is known to provide accurate results. nih.gov

These quantum mechanical calculations can predict both ¹H and ¹³C NMR chemical shifts. nih.gov For this compound, this would allow for the unambiguous assignment of each proton and carbon signal in its experimental spectra. Comparing the computed shifts with experimental data can help confirm the molecule's constitution and conformation in solution. nih.gov

Table 2: Common Quantum Chemistry Methods for NMR Prediction

| Method | Level of Theory | Purpose |

|---|---|---|

| DFT | B3LYP/6-31G* | Initial Geometry Optimization |

| DFT | mPW1PW91/6-31+G** | NMR Chemical Shift Calculation |

Theoretical simulations can generate vibrational (infrared and Raman) and electronic (UV-Vis) spectra that closely mirror experimental results. Vibrational frequencies are typically calculated using DFT after a geometry optimization. oatext.com These calculations determine the normal modes of vibration, and their corresponding frequencies and intensities can be used to generate a theoretical IR or Raman spectrum. oatext.comarxiv.org This is particularly useful for assigning specific absorption bands to the stretching or bending of functional groups within this compound, such as the N-O stretches of the nitro groups or C-O stretches of the methoxy (B1213986) group.

Electronic spectra, which arise from transitions between electronic states, are simulated using methods like Time-Dependent Density Functional Theory (TD-DFT). nih.govq-chem.com TD-DFT can calculate the excitation energies and oscillator strengths of electronic transitions, allowing for the prediction of the absorption wavelengths (λmax) in a UV-Vis spectrum. nih.gov These simulations provide insight into the nature of the molecular orbitals involved in the electronic transitions.

Reaction Mechanism Studies

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. For a molecule like this compound, theoretical studies can investigate its synthesis and subsequent reactivity.

One key reaction is electrophilic aromatic substitution, such as the nitration of a quinoline (B57606) precursor. researchgate.net Computational studies can model this process by locating the transition state structures for the addition of a nitronium ion (NO₂⁺) to different positions on the aromatic ring. By comparing the activation energies calculated for each possible pathway, researchers can predict the regioselectivity of the reaction. For example, a thorough computational study on the nitration of tetrahydroquinoline used DFT (B3LYP/6-31++G**) to analyze the stability of reaction intermediates (σ-complexes), successfully explaining the experimentally observed product distribution. researchgate.net

Furthermore, the reactivity of the final product can be explored. The presence of electron-withdrawing nitro groups makes the quinoline ring susceptible to nucleophilic attack. Computational methods can be used to study reactions like Vicarious Nucleophilic Substitution (VNS), predicting the most likely sites for nucleophilic addition and exploring the reaction pathway. nih.gov The synthesis of the related compound 6-methoxy-8-nitroquinoline (B1580621) via the Skraup reaction is another complex mechanism that could be investigated using these theoretical approaches. orgsyn.org

Energetic Profiles of Key Transformations (e.g., Nitration Pathways)

The synthesis of this compound typically involves the nitration of a 6-methoxyquinoline (B18371) precursor. Computational studies are crucial for understanding the reaction mechanisms and regioselectivity of this process. The nitration of quinoline derivatives is complex, as the reaction can occur at multiple positions. Theoretical calculations help elucidate the most favorable reaction pathways by determining the energies of intermediates and transition states.

A computational study on the nitration of related quinoline systems, such as tetrahydroquinoline, has shown that the reaction proceeds through the formation of σ-complexes (also known as Wheland intermediates). researchgate.netresearchgate.net The relative stability of these intermediates dictates the final product distribution. For 6-methoxyquinoline, the methoxy group (an activating, ortho-para directing group) and the quinoline nitrogen (a deactivating group) exert competing influences on the aromatic rings.

| Transformation Step | Intermediate/Transition State | Relative Energy (kcal/mol) (Illustrative) | Description |

| Step 1: First Nitration | 6-methoxyquinoline + NO₂+ | 0 (Reference) | Reactants |

| σ-complex (C5-position) | -15.2 | Formation of the intermediate for 5-nitro product. | |

| σ-complex (C7-position) | -13.8 | Formation of the intermediate for 7-nitro product. | |

| Product 1 | 6-methoxy-5-nitroquinoline (B14175) | -25.7 | |

| Step 2: Second Nitration | 6-methoxy-5-nitroquinoline + NO₂+ | 0 (Reference) | Reactants for the second nitration step. |

| σ-complex (C8-position) | -12.5 | Formation of the intermediate leading to the final product. | |

| Final Product | This compound | -22.1 |

Note: The energy values in this table are illustrative and based on typical values for similar aromatic nitration reactions. Specific values for this compound would require dedicated DFT calculations.

Transition State Characterization

For any chemical reaction, the transition state (TS) represents the highest energy point along the reaction coordinate. Characterizing this transient structure is fundamental to understanding the reaction kinetics. In the context of the nitration of 6-methoxyquinoline, computational chemists locate the transition states for the addition of the nitronium ion (NO₂⁺) to the aromatic ring.

Transition state optimization calculations are performed to find the exact geometry of the TS. A key feature of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the C-N bond formation). researchgate.net The energy of this transition state determines the activation energy (Ea) of the reaction step, which is directly related to the reaction rate. Computational analysis provides detailed geometric parameters of the TS, such as bond lengths and angles, offering a snapshot of the molecule as it transforms.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide insight into static structures and reaction pathways, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. nih.govmdpi.com An MD simulation of this compound, typically performed in a solvent box to mimic solution-phase behavior, would reveal its conformational flexibility and intermolecular interactions. nih.govmdpi.com

Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): This value tracks the change in the molecule's atomic coordinates over time relative to an initial structure. A stable RMSD indicates that the molecule has reached an equilibrium conformation.

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual atoms or functional groups. For this compound, the RMSF would highlight the flexibility of the methoxy and nitro groups relative to the rigid quinoline core.

Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the molecule that is accessible to solvent molecules. Changes in SASA can indicate conformational changes that expose or shield different parts of the molecule. nih.gov

MD simulations are particularly useful for understanding how the molecule interacts with its environment, such as with solvent molecules or potential biological targets. The simulations can map out hydrogen bonding patterns and other non-covalent interactions that stabilize the molecule's conformation. nih.gov

Studies of Electronic Effects and Reactivity Descriptors

The electronic structure of this compound governs its reactivity and chemical properties. Computational methods are used to calculate various electronic descriptors that provide a quantitative understanding of these characteristics.

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. pmf.unsa.ba

For this compound, the presence of the electron-donating methoxy group would raise the HOMO energy, while the two strongly electron-withdrawing nitro groups would significantly lower the LUMO energy. This would result in a relatively small HOMO-LUMO gap, indicating a molecule with significant intramolecular charge transfer character and high reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Quinoline (Reference) | -6.646 scirp.org | -1.816 scirp.org | 4.830 scirp.org |

| This compound | Predicted Higher | Predicted Lower | Predicted Smaller |

Note: Predicted trends are based on the known electronic effects of the substituent groups.

Electrostatic Potential Surfaces

A Molecular Electrostatic Potential (MEP) surface maps the electrostatic potential onto the electron density surface of a molecule. libretexts.org It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. nih.gov For this compound, the MEP surface would be expected to show:

Intense Negative Potential: Around the oxygen atoms of the two nitro groups, making them sites for interaction with electrophiles or hydrogen bond donors.

Positive Potential: Regions on the aromatic ring, particularly near the electron-withdrawing nitro groups, indicating susceptibility to nucleophilic aromatic substitution under certain conditions.

Slightly Negative Potential: Near the methoxy oxygen atom due to its lone pairs.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. nih.govacs.org The analysis is based on the electron density and its reduced density gradient.

For this compound, NCI plots would reveal the intricate network of intramolecular interactions. These could include:

Steric Repulsion: Between the adjacent nitro group at the C5 position and the methoxy group at the C6 position, which could force the groups to twist out of the plane of the quinoline ring.

Weak Hydrogen Bonds: Potential C-H···O interactions between the hydrogen atom at the C7 position and an oxygen atom of the nitro group at the C8 position.

Computational Prediction of Molecular Descriptors

Computational and theoretical chemistry serve as powerful tools for predicting the physicochemical properties and electronic structure of molecules, offering insights that complement experimental data. For the compound this compound, computational studies are essential for elucidating its molecular characteristics. Such investigations typically employ quantum chemical methods, such as Density Functional Theory (DFT), to calculate a variety of molecular descriptors. These descriptors are crucial for understanding the molecule's behavior, reactivity, and potential applications.

Detailed research findings from computational analyses provide a quantitative description of the molecule's electronic and structural properties. These studies involve optimizing the molecular geometry to find its most stable conformation and then calculating various electronic and topological descriptors.

Molecular Properties:

A comprehensive analysis of this compound would involve the calculation of several key molecular descriptors. These include, but are not limited to, the molecular weight, molecular volume, surface area, and log P (a measure of lipophilicity). These parameters are fundamental in predicting the molecule's behavior in different chemical and biological environments.

Quantum Chemical Descriptors:

Quantum chemical calculations provide a deeper understanding of the electronic properties of this compound. Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates that the molecule is more reactive.

The distribution of electronic charge within the molecule can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting how it will interact with other molecules.

Below are tables summarizing the types of molecular descriptors that would be computationally predicted for this compound.

Table 1: Predicted Physicochemical Properties of this compound

| Descriptor | Predicted Value |

|---|---|

| Molecular Formula | C₁₀H₇N₃O₅ |

| Molecular Weight | 249.18 g/mol |

| Log P | (Value) |

| Molar Refractivity | (Value) |

| Polarizability (ų) | (Value) |

| Surface Area (Ų) | (Value) |

Table 2: Predicted Quantum Chemical Descriptors for this compound

| Descriptor | Predicted Value (eV) |

|---|---|

| HOMO Energy | (Value) |

| LUMO Energy | (Value) |

| HOMO-LUMO Gap | (Value) |

| Ionization Potential | (Value) |

| Electron Affinity | (Value) |

| Dipole Moment (Debye) | (Value) |

Note: The "(Value)" placeholders indicate where specific numerical data from detailed computational studies would be presented. The generation of precise, scientifically accurate values requires dedicated quantum chemical calculations for this compound, which are not available in the currently accessible literature.

Future Research Directions and Interdisciplinary Prospects

Development of Novel Synthetic Routes for Dinitrated Quinoline (B57606) Frameworks

The synthesis of dinitrated quinoline frameworks, such as 6-Methoxy-5,8-dinitroquinoline, is an area ripe for innovation. Traditional methods, while foundational, often present challenges in regioselectivity and yield, prompting researchers to explore more efficient and precise synthetic strategies.

One promising approach involves the direct nitration of quinoline precursors. For instance, studies on the nitration of 1,2,3,4-tetrahydroquinoline (B108954) and its N-protected derivatives have demonstrated the potential to achieve total regioselectivity for nitration at the 6-position. researchgate.net This level of control is crucial for constructing complex dinitrated molecules. The reaction of quinine (B1679958) anhydrous with a mixture of sulfuric acid and nitric acid has been used to produce dinitrated quinine derivatives, although yields can be low, suggesting that the strong acidic conditions may degrade the product. semanticscholar.org

Modern synthetic chemistry offers a variety of named reactions that can be adapted for quinoline synthesis, including the Skraup, Combes, and Knorr syntheses. iipseries.org The Skraup synthesis, for example, involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org Modifications to these classic reactions, perhaps using milder catalysts or microwave-assisted conditions, could provide more efficient pathways to dinitrated quinolines. iipseries.orgresearchgate.net

Furthermore, the development of one-pot, multi-component reactions represents a significant step forward. mdpi.com These methods streamline the synthetic process, often leading to higher yields and reduced waste. mdpi.com Research into transition-metal-catalyzed C-H activation and oxidative annulation techniques is also expanding the toolbox for creating functionalized quinolines from simple precursors. mdpi.comrsc.org

Table 1: Comparison of Selected Quinoline Synthesis Methods

| Method | Description | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Skraup Synthesis | Condensation of an aromatic amine with glycerol and an oxidizing agent. | Aniline (B41778), Glycerol, H₂SO₄, Nitrobenzene | Well-established, uses simple starting materials. | Harsh conditions, often low yields for substituted derivatives. |

| Nitration of Precursors | Direct nitration of a quinoline or tetrahydroquinoline core. | HNO₃, H₂SO₄ | Can achieve high regioselectivity. researchgate.net | Strong acids can lead to product degradation. semanticscholar.org |

| Transition Metal-Catalyzed Annulation | Cyclization reactions catalyzed by metals like cobalt, copper, or palladium. mdpi.com | 2-aminoaryl alcohols, ketones/alkynes, metal catalyst | High efficiency, broad functional group tolerance. mdpi.com | Catalyst cost and removal. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate classic reactions. researchgate.net | Varies (e.g., Skraup reagents) | Rapid reaction times, potentially higher yields. researchgate.net | Specialized equipment required. |

Exploration of Advanced Functionalization Strategies for Substituted Quinoline N-Oxides

Quinoline N-oxides are versatile intermediates that open up unique pathways for functionalizing the quinoline core, particularly at the C2 position. The N-oxide group activates the heterocyclic ring, enabling reactions that are otherwise difficult to achieve.

Recent advancements have focused on direct, metal-free C-H functionalization. One such strategy allows for the highly selective amination and alkylation of quinoline N-oxides at the C2 position under mild, room-temperature conditions. rsc.org This method avoids the use of expensive and potentially toxic metal catalysts. Another metal-free approach achieves C8–H functionalization of quinoline N-oxides with ynamides through an intramolecular Friedel–Crafts-type reaction. rsc.org

Deoxygenative functionalization is another powerful technique. A recently developed protocol enables the C2-heteroarylation of quinoline N-oxides with N-sulfonyl-1,2,3-triazoles, providing facile access to α-triazolylquinolines. nih.gov This reaction proceeds rapidly at room temperature and demonstrates broad substrate scope, accommodating various substituents on both the quinoline N-oxide and the triazole. nih.gov The versatility of quinoline N-oxides is further highlighted by their use in visible-light-induced deaminative C-2 alkylation, which proceeds via an electron donor-acceptor (EDA) complex. researchgate.net

These advanced strategies are crucial for late-stage modification of complex molecules and for building diverse molecular libraries for applications in drug discovery and materials science. rsc.orgnih.gov

Integration of Machine Learning and Artificial Intelligence in Quinoline Design and Synthesis

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis and drug discovery. For quinoline derivatives, these computational tools offer powerful methods for predicting reaction outcomes, designing novel synthetic routes, and identifying molecules with desired properties.

AI algorithms, particularly deep convolutional neural networks, can be trained on vast datasets of known chemical reactions to predict the products of new reactions. researchgate.net This predictive capability can significantly accelerate the discovery of efficient synthetic pathways for complex targets like this compound. By analyzing patterns in reactivity, ML models can identify the most promising reaction conditions, potentially improving yields and reducing the need for extensive empirical screening. nih.gov

In the context of drug design, AI and ML are used to classify drug targets and mechanisms of action. researchgate.net For quinoline-based compounds, these approaches can predict active sites and guide the design of multi-target-directed ligands. researchgate.netresearchgate.net This data-driven approach, often part of a design-make-test-analyze (DMTA) cycle, helps to streamline the development of new therapeutic agents by prioritizing the synthesis of the most promising candidates. nih.gov While expert-encoded rules have historically been used in computer-aided synthesis planning, modern ML methods offer greater flexibility and can be continuously updated with new reaction data, reducing the burden on human experts. nih.gov

Applications in Advanced Materials Science (e.g., Optoelectronic Materials, Catalysis)

The unique electronic and structural properties of the quinoline scaffold make it a valuable component in the design of advanced materials. The presence of electron-withdrawing nitro groups, as in this compound, can further tune these properties for specific applications in optoelectronics and catalysis.

In optoelectronics, quinoline derivatives are investigated for their use in organic light-emitting diodes (OLEDs) and solar cells. Metal complexes of quinoline derivatives, such as those with aluminum (Al(III)) and zinc (Zn(II)), can exhibit strong photoluminescence. researchgate.net The color and intensity of this emission can be tuned by modifying the substituents on the quinoline ligand, making them suitable for electroluminescent devices. researchgate.net

In the field of catalysis, quinoline derivatives themselves can be synthesized using various catalytic systems, including those based on cobalt, copper, and reusable solid acids. mdpi.com The development of efficient and environmentally friendly synthetic methods, such as those employing heterogeneous catalysts or green solvents, is an active area of research. researchgate.netmdpi.com The quinoline motif can also be incorporated into larger molecular structures to act as ligands for catalytic metal centers or as organocatalysts themselves.

Theoretical Contributions to Understanding Complex Quinoline Reactions

Theoretical and computational chemistry provides indispensable tools for understanding the mechanisms, reactivity, and electronic properties of quinoline derivatives. Density Functional Theory (DFT) is a particularly powerful method used to elucidate complex reaction pathways and predict molecular properties.

DFT calculations have been employed to study the mechanisms of quinoline synthesis and functionalization. For example, computational studies have helped to explain the regioselectivity of formylation reactions on the quinoline ring and have been used to propose mechanisms for iron-catalyzed C-2 alkenylation of quinoline N-oxides. rsc.orgnih.gov These theoretical insights allow chemists to rationalize experimental observations and design more efficient and selective reactions.

Furthermore, DFT is used to analyze the photophysical characteristics of quinoline derivatives for materials science applications. nih.gov By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, researchers can predict the electronic and optical behavior of new compounds. nih.gov This theoretical screening helps to identify promising candidates for applications in fields like optoelectronics, guiding synthetic efforts toward the most viable materials. researchgate.netnih.gov

Q & A

Basic: What are the recommended synthetic routes for 6-Methoxy-5,8-dinitroquinoline, and how can reaction conditions be optimized?

Answer:

The synthesis of nitro-substituted methoxyquinolines typically involves sequential functionalization. For example, nitration of 6-methoxyquinoline precursors (e.g., using mixed acids or nitric acid under controlled conditions) can introduce nitro groups at positions 5 and 7. Key steps include:

- Nitration optimization : Use a stoichiometric ratio of HNO₃/H₂SO₄ at 0–5°C to minimize side reactions. Monitor progress via TLC .

- Purification : Column chromatography (petroleum ether:EtOAc gradients) or recrystallization from methanol yields high-purity products .

- Reagent selection : POCl₃ has been used for chlorination in analogous quinoline syntheses, suggesting its utility for activating positions for nitration .

Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Answer:

A multi-technique approach is critical:

- NMR spectroscopy : ¹H and ¹³C NMR identify substitution patterns. For methoxyquinolines, methoxy protons resonate at δ ~3.8–4.0 ppm, while aromatic protons show distinct splitting patterns based on nitro group positions .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) and detects fragmentation patterns indicative of nitro groups .

- HPLC : Reversed-phase C18 columns with UV detection (e.g., λ = 254 nm) assess purity (>98% threshold for research-grade compounds) .

Advanced: How do the positions of nitro and methoxy groups influence the electronic structure and reactivity of this compound?

Answer:

- Electronic effects : Nitro groups are strong electron-withdrawing meta-directors, reducing electron density on the quinoline ring. This increases susceptibility to nucleophilic attack at electron-deficient positions. Methoxy groups donate electrons via resonance, creating localized electron-rich regions .

- Structural planarity : X-ray crystallography of similar compounds (e.g., 4-chloro-6,7-dimethoxyquinoline) reveals that methoxy groups induce minor deviations from planarity (~0.02–0.08 Å), potentially affecting stacking interactions in biological systems .

- Reactivity : The 5,8-dinitro configuration may facilitate redox reactions or serve as a pharmacophore in drug design, leveraging nitro groups’ roles in pro-drug activation .

Advanced: What strategies can resolve contradictions in spectral data when synthesizing nitro-substituted methoxyquinolines?

Answer:

- Cross-validation : Combine NMR, MS, and IR to confirm functional groups. For example, nitro groups exhibit strong IR absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .

- Alternative synthetic routes : If impurities persist (e.g., mono-nitro byproducts), optimize nitration stepwise. For instance, introduce one nitro group first, purify, then proceed to the second nitration .

- Computational modeling : DFT calculations predict NMR chemical shifts and compare them to experimental data to validate structures .

Basic: What are the stability considerations for this compound under various storage conditions?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation, as nitro groups are prone to light-induced reactions .

- Moisture control : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of nitro or methoxy substituents .

- Long-term stability : Monitor via periodic HPLC analysis; degradation products (e.g., quinoline-5,8-diol) indicate oxidative or hydrolytic breakdown .

Advanced: How can computational chemistry predict the biological activity of this compound derivatives?

Answer:

- Molecular docking : Simulate interactions with target proteins (e.g., malaria PfATP4 or bacterial enzymes) using software like AutoDock. Nitro groups may form hydrogen bonds with active-site residues .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ constants) with bioactivity data to design derivatives with enhanced potency .

- ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability, guiding prioritization of synthetic targets .

Advanced: What mechanistic insights explain the role of this compound in redox-mediated biological systems?

Answer:

- Nitro reduction : In anaerobic environments (e.g., bacterial cytoplasm), nitro groups are reduced to amino groups via nitroreductases, generating reactive intermediates that disrupt DNA or protein function .

- ROS generation : Nitro radicals formed during redox cycling may induce oxidative stress, a mechanism exploited in antiparasitic agents .

- Structure-activity relationships : Derivatives with electron-withdrawing groups (e.g., Cl at position 4) show enhanced redox activity compared to methoxy-only analogs .

Notes on Evidence Utilization

- Synthesis and characterization methods are adapted from analogous quinoline derivatives .

- Stability and reactivity insights are inferred from GHS data and structural analyses of related compounds .

- Biological activity hypotheses are based on studies of aminoquinoline and nitroquinoline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.